molecular formula C8H7N3O B082671 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole CAS No. 10350-69-3

5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole

Cat. No.: B082671
CAS No.: 10350-69-3
M. Wt: 161.16 g/mol
InChI Key: UPZLTNFTZQZHHR-UHFFFAOYSA-N
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Description

5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridylhydrazine with methyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Pyridyl)-1,2,4-oxadiazole: Lacks the methyl group at the 5-position.

    5-Methyl-1,2,4-oxadiazole: Lacks the pyridyl group.

    3-(4-Chlorophenyl)-1,2,4-oxadiazole: Contains a chlorophenyl group instead of a pyridyl group.

Uniqueness

5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole is unique due to the presence of both the methyl and pyridyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

IUPAC Name

5-methyl-3-pyridin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-10-8(11-12-6)7-3-2-4-9-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZLTNFTZQZHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145882
Record name 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10350-69-3
Record name 3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10350-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010350693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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